![molecular formula C15H13F3N2OS B5782692 N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5782692.png)
N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea, also known as MTU, is a chemical compound that has been widely used in scientific research. MTU is a potent inhibitor of protein kinase CK2, which is an enzyme that plays a crucial role in cell proliferation, differentiation, and apoptosis.
Mechanism of Action
N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This leads to the disruption of the ATP-dependent phosphorylation of CK2 substrates, resulting in the inhibition of cell proliferation and induction of apoptosis. N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea has also been shown to induce autophagy in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea has been shown to have potent anti-cancer activity in various cancer cell lines, including breast, prostate, and lung cancer. N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis. N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea has several advantages for lab experiments, including its potent inhibitory effect on CK2, its ability to induce apoptosis in cancer cells, and its anti-inflammatory activity. However, N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea also has some limitations, including its toxicity at high concentrations and its poor solubility in aqueous solutions.
Future Directions
There are several future directions for the use of N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea in scientific research. One direction is the development of more potent and selective CK2 inhibitors based on the structure of N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea. Another direction is the study of the role of CK2 in various disease models, including cancer, neurodegenerative diseases, and inflammation. Additionally, the use of N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea in combination with other anti-cancer agents may enhance its anti-cancer activity and reduce its toxicity. Finally, the development of new drug delivery systems for N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea may improve its solubility and bioavailability, making it a more effective therapeutic agent.
Synthesis Methods
N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea can be synthesized by reacting 2-(methylthio)aniline with 2-(trifluoromethyl)phenyl isocyanate in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. The product is then purified by column chromatography to obtain pure N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea.
Scientific Research Applications
N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea has been used in various scientific research studies due to its potent inhibitory effect on protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine kinase that is involved in numerous cellular processes, including cell growth, differentiation, and survival. N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea has been shown to inhibit CK2 activity in vitro and in vivo, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea has also been used to study the role of CK2 in various disease models, including cancer, neurodegenerative diseases, and inflammation.
properties
IUPAC Name |
1-(2-methylsulfanylphenyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2OS/c1-22-13-9-5-4-8-12(13)20-14(21)19-11-7-3-2-6-10(11)15(16,17)18/h2-9H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKSTQVELZLEKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5782611.png)
![2,2,2-trifluoro-N-[({4-[(2-pyridinylamino)sulfonyl]phenyl}amino)carbonyl]acetamide](/img/structure/B5782623.png)
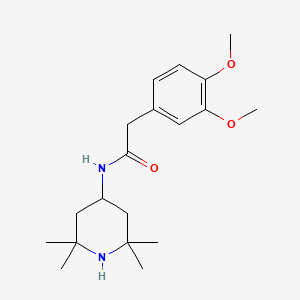
![1-[1-ethyl-4-(ethylthio)-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5782647.png)
![methyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782653.png)
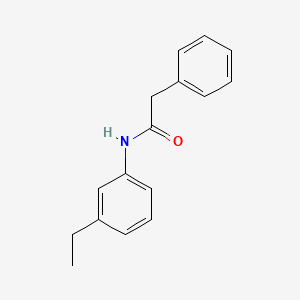
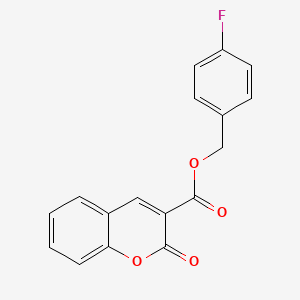
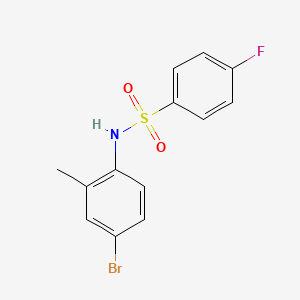
![2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5782680.png)
![N-{[(2-isopropylphenyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5782684.png)
![3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde](/img/structure/B5782696.png)
![9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5782702.png)
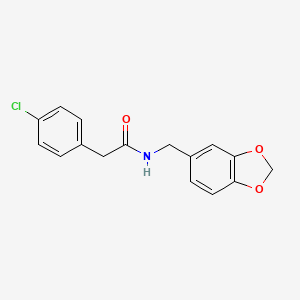
![ethyl 2-[(3-fluorobenzoyl)amino]-4-isopropyl-3-thiophenecarboxylate](/img/structure/B5782732.png)